Cas no 658082-32-7 (1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]-)
![1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]- structure](https://www.kuujia.com/scimg/cas/658082-32-7x500.png)
658082-32-7 structure
Product name:1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]-
CAS No:658082-32-7
MF:C26H19N5O
MW:417.461964845657
CID:1693663
1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]-
- 1(2H)-Isoquinolinone, 7-(3-phenyl-1-propyn-1-yl)-2-[[4-(2H-tetrazol-5-yl)phenyl]methyl]-
-
- Inchi: 1S/C26H19N5O/c32-26-24-17-20(8-4-7-19-5-2-1-3-6-19)9-12-22(24)15-16-31(26)18-21-10-13-23(14-11-21)25-27-29-30-28-25/h1-3,5-6,9-17H,7,18H2,(H,27,28,29,30)
- InChI Key: YBZQDJVVXJNMBU-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC(C#CCC3=CC=CC=C3)=C2)C=CN1CC1=CC=C(C2=NNN=N2)C=C1
Computed Properties
- Exact Mass: 417.15917
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 709.3±70.0 °C(Predicted)
- PSA: 74.77
- pka: 4.20±0.10(Predicted)
1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]- Related Literature
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
658082-32-7 (1(2H)-Isoquinolinone,7-(3-phenyl-1-propynyl)-2-[[4-(1H-tetrazol-5-yl)phenyl]methyl]-) Related Products
- 439121-65-0(<br>(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]pyrazol-5-yl)-acetic acid ethy l ester)
- 915930-21-1(5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide)
- 1219912-27-2(ethyl 4-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-amidopiperidine-1-carboxylate)
- 2172250-13-2(5-(chloromethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione)
- 1805083-13-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-acetic acid)
- 922851-57-8(N'-(3-fluoro-4-methylphenyl)-N-methylethanediamide)
- 91344-79-5(2,5-Furandione, dihydro-3-(2-methylphenyl)-)
- 1012345-71-9(3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo1,2-bpyridazin-6-amine)
- 61379-64-4(4-Cyclopentylpiperazin-1-amine)
- 1807250-19-6(2-Chloromethyl-3-cyano-6-fluorobenzoic acid)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
